Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate
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Overview
Description
Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate is a complex organic compound with a unique structure that combines phenoxy, diphenyl, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenol with ethyl 3-bromopropanoate under basic conditions to form ethyl 3-(4-acetylphenoxy)propanoate. This intermediate is then subjected to further reactions involving diphenylpyridazine derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The phenoxy and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-acetylphenoxy)propanoate
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- Uniflorol analogues
Uniqueness
Ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate is unique due to its combination of phenoxy, diphenyl, and pyridazine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c1-3-32-27(31)24-23(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)28-29-26(24)33-22-16-14-19(15-17-22)18(2)30/h4-17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTXNKKFBPMMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN=C1OC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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